N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that includes an indazole ring fused with a dioxine moiety, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Compounds containing indazole moieties have been found to bind with high affinity to multiple receptors . They have shown a broad range of biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
Indazole derivatives have been reported to show a wide range of biological activities, indicating that they interact with their targets in various ways .
Biochemical Pathways
Indazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, including the formation of the indazole ring and the subsequent attachment of the dioxine moiety. Common synthetic routes include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Attachment of the Dioxine Moiety: This step often involves the use of dioxane derivatives and appropriate coupling reagents under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified biological activities.
Scientific Research Applications
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Indazole-4-carboxamide derivatives: Known for their FGFR1 inhibitory activity.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(15-9-21-13-3-1-2-4-14(13)22-15)18-11-6-5-10-8-17-19-12(10)7-11/h1-8,15H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQHRVZVIWTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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